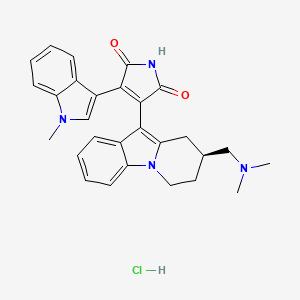Ro 32-0432 hydrochloride
CAS No.: 151342-35-7; 1781828-85-0
Cat. No.: VC5259356
Molecular Formula: C28H29ClN4O2
Molecular Weight: 489.02
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 151342-35-7; 1781828-85-0 |
|---|---|
| Molecular Formula | C28H29ClN4O2 |
| Molecular Weight | 489.02 |
| IUPAC Name | 3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
| Standard InChI | InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 |
| Standard InChI Key | HSPRASOZRZDELU-LMOVPXPDSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |
Introduction
Chemical and Structural Properties of Ro 32-0432 Hydrochloride
Molecular Architecture
Ro 32-0432 hydrochloride (CAS 151342-35-7) possesses the systematic name 3-[(8S*)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride*. Its molecular formula is C₂₈H₂₈N₄O₂·HCl, with a molecular weight of 452.5 g/mol for the free base and 489.0 g/mol including the hydrochloride counterion . The stereochemistry at the 8-position (S-configuration) is critical for its interaction with PKC's ATP-binding pocket.
Table 1: Key Chemical Properties
| Property | Specification |
|---|---|
| CAS Number | 151342-35-7 |
| Molecular Formula | C₂₈H₂₈N₄O₂·HCl |
| Appearance | White to off-white powder |
| Solubility | 10 mM in DMSO (with gentle warming) |
| Storage Conditions | Desiccated at -20°C |
| SMILES Notation | CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C |
The compound's solubility profile necessitates dissolution in dimethyl sulfoxide (DMSO) for experimental use, with stock solutions stable for months at -20°C . Its indole and pyrrolidine moieties enable cell membrane penetration, while the dimethylamino group enhances binding to PKC's regulatory domain .
Mechanism of Action and Isoform Selectivity
PKC Inhibition Dynamics
Ro 32-0432 competitively inhibits ATP binding to PKC isoforms with nanomolar affinity, displaying a 12-fold selectivity for conventional PKCs (α, βI, βII, γ) over the atypical ε isoform . Binding affinity studies in rat models demonstrate dissociation constants of 9 nM (PKCα), 28 nM (PKCβI), 31 nM (PKCβII), 37 nM (PKCγ), and 108 nM (PKCε) . This gradient enables targeted modulation of calcium-dependent signaling pathways while sparing calcium-independent PKC variants.
Cardiac-Specific Effects
In isolated murine hearts, 80 nM Ro 32-0432 increased left ventricular developed pressure by 28% within 5 minutes (P < 0.001 vs. baseline) . The compound augmented sarcoplasmic reticulum calcium cycling through PKCα-mediated phosphorylation of inhibitor-1, subsequently enhancing SERCA2a activity . Notably, this inotropic effect persisted in PKCα⁻/⁻ mice, suggesting partial β-isoform involvement .
Preclinical Pharmacological Applications
Cardiac Contractility Enhancement
In vivo catheterization studies demonstrated that intravenous Ro 32-0432 (22.5 µg/kg/min) increased left ventricular +dP/dt by 1,520 mmHg/s in wild-type mice, comparable to 32 µg/kg/min dobutamine (1,890 mmHg/s) . Critically, in MLP⁻/⁻ and Gαq transgenic heart failure models, Ro 32-0432 retained 57% of its inotropic efficacy versus 16% for dobutamine, indicating β-adrenergic pathway independence .
Table 2: Comparative Inotropic Responses in Heart Failure Models
| Model | Ro 32-0432 Response (% Wildtype) | Dobutamine Response (% Wildtype) |
|---|---|---|
| MLP⁻/⁻ | 62% | 24% |
| Gαq Transgenic | 57% | 16% |
Anti-Inflammatory Properties
Chronic oral administration (10 mg/kg/day) reduced T-cell infiltration in murine collagen-induced arthritis models by 73% (P < 0.01), correlating with decreased interleukin-17 production . This effect appears mediated through PKCθ inhibition in Th17 cells, though isoform specificity at higher doses requires further characterization .
| Desired Concentration | Volume of DMSO per 1 mg |
|---|---|
| 10 mM | 221 µL |
| 1 mM | 2.21 mL |
| 100 µM | 22.1 mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume